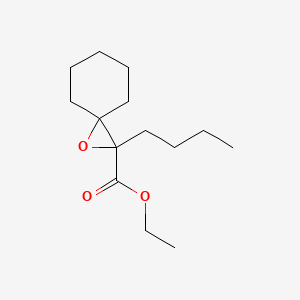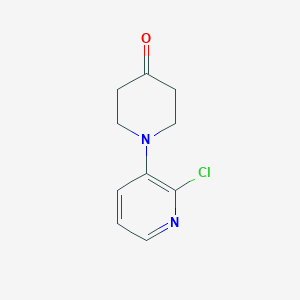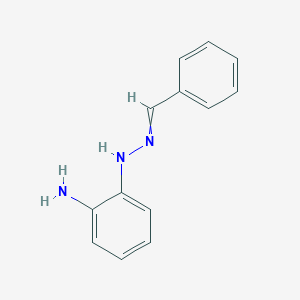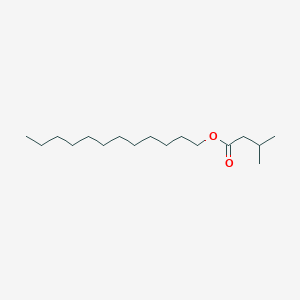
Dodecyl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 3-methylbutanoate: is an ester compound with the chemical formula C17H34O2. It is formed by the esterification of dodecanol (a 12-carbon alcohol) and 3-methylbutanoic acid. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl 3-methylbutanoate can be synthesized through a typical esterification reaction. This involves reacting dodecanol with 3-methylbutanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the efficient conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Hydrolysis: Dodecanol and 3-methylbutanoic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Dodecanol.
Aplicaciones Científicas De Investigación
Chemistry: Dodecyl 3-methylbutanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds through transesterification.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, cosmetics, and food flavorings.
Mecanismo De Acción
The mechanism of action of dodecyl 3-methylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. In hydrolysis, water or hydroxide ions act as nucleophiles, breaking the ester bond to form the corresponding alcohol and acid. In transesterification, an alcohol nucleophile replaces the original alcohol group in the ester.
Comparación Con Compuestos Similares
Methyl butanoate: An ester with a shorter carbon chain, known for its fruity odor.
Ethyl acetate: A common ester used as a solvent in various applications.
Isopropyl butanoate: Another ester with a similar structure but different alkyl group.
Uniqueness: Dodecyl 3-methylbutanoate is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and lower solubility in water compared to shorter-chain esters. This makes it suitable for specific applications in the fragrance and flavor industry where longer-lasting scents are desired.
Propiedades
Número CAS |
6938-56-3 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
dodecyl 3-methylbutanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(18)15-16(2)3/h16H,4-15H2,1-3H3 |
Clave InChI |
DEHIFZZMFPRYNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


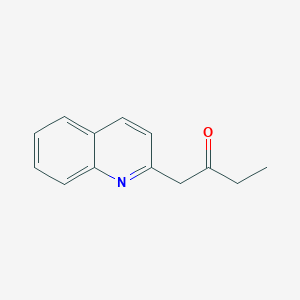
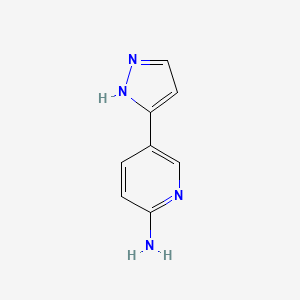
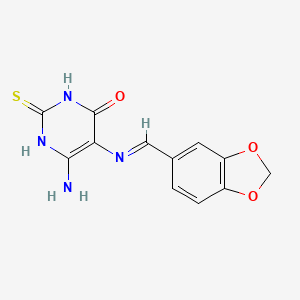


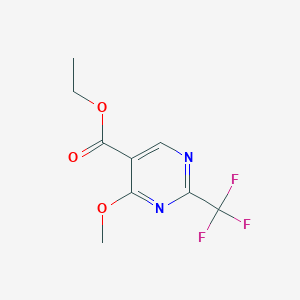
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
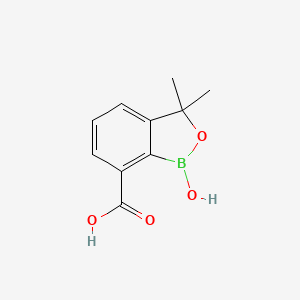
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
